molecular formula C9H6N2O6 B12880141 2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole

Cat. No.: B12880141
M. Wt: 238.15 g/mol
InChI Key: WAKJAASVIAJHIN-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic planar molecules that have been extensively studied due to their diverse biological activities and applications in medicinal, pharmaceutical, and industrial fields . The presence of both carboxy and nitro functional groups in this compound makes it a versatile intermediate in organic synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The electron-deficient nature of the nitro group makes the compound susceptible to nucleophilic attack, leading to substitution reactions . Additionally, the carboxy group can undergo esterification and amidation reactions.

Common Reagents and Conditions: Common reagents used in the reactions of benzoxazole derivatives include oxidizing agents like potassium permanganate, chrome acid, and ozone for oxidation reactions . Reducing agents such as lithium aluminum hydride can be used for reduction reactions. Substitution reactions often involve nucleophiles like amines and thiols under basic conditions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of carboxylic acids and nitro derivatives, while reduction reactions can produce amines and hydroxyl derivatives .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(Carboxy(hydroxy)methyl)-4-nitrobenzo[d]oxazole include other benzoxazole derivatives, such as benzoxazole-2-thiol, oxazolines, and oxazolones . These compounds share the benzoxazole core structure but differ in their functional groups and reactivity.

Uniqueness: The uniqueness of this compound lies in its combination of carboxy and nitro functional groups, which impart distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and biological activities, making the compound a valuable tool in scientific research and industrial applications .

Properties

Molecular Formula

C9H6N2O6

Molecular Weight

238.15 g/mol

IUPAC Name

2-hydroxy-2-(4-nitro-1,3-benzoxazol-2-yl)acetic acid

InChI

InChI=1S/C9H6N2O6/c12-7(9(13)14)8-10-6-4(11(15)16)2-1-3-5(6)17-8/h1-3,7,12H,(H,13,14)

InChI Key

WAKJAASVIAJHIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(C(=O)O)O)[N+](=O)[O-]

Origin of Product

United States

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